molecular formula C6H4Cl3N B050295 2,3,4-Trichloroaniline CAS No. 634-67-3

2,3,4-Trichloroaniline

Cat. No.: B050295
CAS No.: 634-67-3
M. Wt: 196.5 g/mol
InChI Key: RRJUYQOFOMFVQS-UHFFFAOYSA-N
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Description

2,3,4-Trichloroaniline is an organic compound with the molecular formula C6H4Cl3N. It is a derivative of aniline, where three hydrogen atoms in the benzene ring are replaced by chlorine atoms at the 2, 3, and 4 positions. This compound is known for its use in various chemical syntheses and industrial applications due to its unique chemical properties .

Scientific Research Applications

2,3,4-Trichloroaniline has several applications in scientific research:

Safety and Hazards

2,3,4-Trichloroaniline is toxic if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Studies on similar compounds, such as 3,4,5-trichloroaniline, suggest that these compounds can have a nephrotoxic effect . This suggests that the renal cells could be a potential target.

Mode of Action

It’s suggested that bioactivation of trichloroanilines to toxic metabolites by cytochrome p450 (cyp), cyclooxygenase, and/or peroxidase contributes to their cytotoxicity . These enzymes may facilitate the conversion of 2,3,4-Trichloroaniline into reactive metabolites that can cause cellular damage.

Biochemical Pathways

It’s known that trichloroanilines can be n-acetylated by certain organisms . This suggests that this compound might interfere with acetylation pathways, potentially leading to the production of toxic metabolites.

Pharmacokinetics

It’s known that trichloroanilines can be biotransformed, and this biotransformation can influence their elimination .

Result of Action

Studies on similar compounds suggest that they can cause cytotoxicity in a time and concentration-dependent manner . This cytotoxicity is evidenced by increased lactate dehydrogenase (LDH) release .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s hydrophobicity can affect its bioconcentration in organisms . Additionally, certain bacterial strains isolated from polluted environments have been found to utilize a wide range of trichloroanilines, including this compound, as sources of carbon and energy .

Biochemical Analysis

Biochemical Properties

2,3,4-Trichloroaniline interacts with various enzymes and proteins in biochemical reactions. It has been shown that this compound is N-acetylated by certain species, such as the guppy . This suggests that it can interact with acetyltransferase enzymes, which catalyze the transfer of an acetyl group from one molecule to another.

Cellular Effects

The effects of this compound on cells are complex and can vary depending on the specific cellular context. For example, in guppy fish, this compound undergoes biotransformation, which can influence the elimination rate constants of the compound . This suggests that this compound can influence cellular metabolism and potentially impact cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes and other biomolecules. As mentioned earlier, it can be N-acetylated by acetyltransferase enzymes . This suggests that this compound may bind to these enzymes, potentially inhibiting or activating them, and causing changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has a boiling point of 292°C at 774 mmHg and a melting point of 65-67°C This indicates that the compound is stable under normal conditions but can degrade at high temperatures

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in guppy fish, the elimination rate constants of this compound were found to be higher than those of other trichloroanilines, suggesting a dose-dependent effect

Metabolic Pathways

This compound is involved in metabolic pathways that include acetylation . This process involves the transfer of an acetyl group from acetyl-CoA to this compound, catalyzed by acetyltransferase enzymes. The resulting N-acetylated this compound may have different metabolic effects and interact with different enzymes or cofactors.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4-Trichloroaniline can be synthesized through the chlorination of aniline. The process involves the reaction of aniline with chlorine gas in the presence of a solvent such as carbon tetrachloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of N-chlorinating reagents. This method provides a more controlled and efficient way to introduce chlorine atoms into the aniline molecule. The reaction conditions include the use of solvents and controlled addition of chlorine gas to ensure the desired substitution pattern .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trichloroaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. Compared to its isomers, it has distinct biotransformation pathways and elimination rates in organisms, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2,3,4-trichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJUYQOFOMFVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022098
Record name 2,3,4-Trichloroaniline
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Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634-67-3, 54686-91-8
Record name 2,3,4-Trichloroaniline
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Record name 2,3,4-Trichloroaniline
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Record name Benzenamine, trichloro-
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Record name 634-67-3
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Record name 2,3,4-Trichloroaniline
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Record name 2,3,4-trichloroaniline
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Record name 2,3,4-TRICHLOROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the environmental concerns associated with 2,3,4-Trichloroaniline?

A: this compound is a chlorinated aniline that raises environmental concerns due to its persistence and potential toxicity. [, , ] While it can be anaerobically degraded by certain bacteria like Geobacter sp. KT5, [] factors like cadmium concentration in the soil can significantly impact this degradation process. [] Research shows that cadmium can inhibit the reductive dechlorination of this compound in various soil types, impacting its breakdown in the environment. []

Q2: How does the structure of this compound influence its toxicity compared to other chlorinated anilines?

A: While all chlorinated anilines are considered polar narcotics, their degree of chlorination influences their specific effects at the molecular level. [] A study comparing aniline, 4-chloroaniline, 3,5-dichloroaniline, and this compound found that while all induced membrane damage in bacteria, the higher chlorinated anilines like this compound triggered a broader stress response. [] This suggests that the increased chlorination might lead to additional interactions with cellular components beyond the primary mode of action. []

Q3: How does this compound interact with cytochrome P450 enzymes, and what are the implications?

A: Research suggests that halogenated anilines, including this compound, can inhibit cytochrome P450 enzymes, specifically CYP2E1 and CYP2A6. [] These enzymes are involved in the metabolic activation of compounds like dimethylnitrosamine (DMN), a known carcinogen. [] Therefore, the inhibitory effect of this compound on these enzymes could have implications for the metabolism and toxicity of other compounds metabolized by the same pathways. []

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